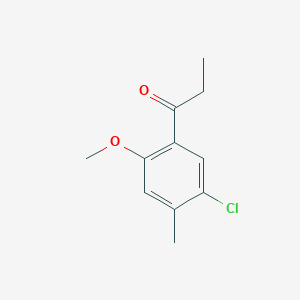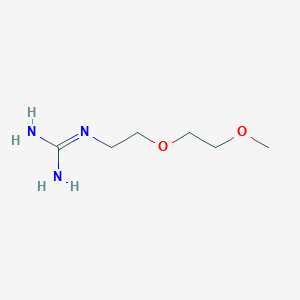
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-fluoro-2-methoxyacetophenone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methoxyacetophenone.
Reduction: Formation of 5-fluoro-2-methoxyethylbenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxyacetophenone: A precursor in the synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol.
5-Fluoro-2-methoxyethylbenzene: A reduced form of the compound.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.
Uniqueness
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
Clé InChI |
VLBOHPCLXJIASU-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)OC)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8358785.png)

